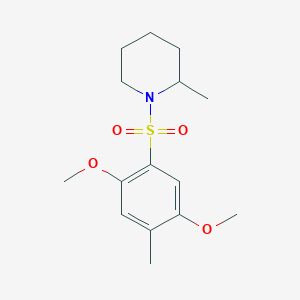
1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-2-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-2-methylpiperidine is a useful research compound. Its molecular formula is C15H23NO4S and its molecular weight is 313.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-((2,5-Dimethoxy-4-methylphenyl)sulfonyl)-2-methylpiperidine (CAS No. 425676-95-5) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H23NO4S. The structure features a piperidine ring substituted with a sulfonyl group linked to a dimethoxy-substituted phenyl moiety. The compound's structural characteristics suggest potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 313.42 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P | Not available |
Antiviral Properties
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, N-Heterocycles have been explored for their efficacy against viruses such as RSV and HCV. Although specific data on this compound is limited, the structural similarities suggest potential antiviral activity.
Case Study: Antiviral Efficacy
A study evaluated the antiviral efficacy of several compounds, including derivatives of piperidine. The results indicated that certain piperidine derivatives demonstrated significant inhibition of viral replication at micromolar concentrations. For example, compounds with an EC50 in the range of 5–28 μM were effective against RSV replication .
Table 2: Antiviral Activity Comparison
| Compound | EC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| Compound A | 6.7 | 35.46 |
| Compound B | 9.19 | Not reported |
| This compound | TBD | TBD |
The proposed mechanism for the antiviral activity of compounds similar to this compound involves inhibition of viral polymerases or proteases, which are critical for viral replication . The sulfonyl group may enhance binding affinity to these targets.
Neuroprotective Effects
Research on related compounds suggests potential neuroprotective effects due to their ability to modulate neurotransmitter systems. Piperidine derivatives have been shown to affect dopamine and serotonin receptors, indicating possible applications in treating neurodegenerative diseases.
Table 3: Biological Activity Overview
| Activity Type | Observed Effects |
|---|---|
| Antiviral | Inhibition of viral replication |
| Neuroprotective | Modulation of neurotransmitter systems |
| Antioxidant | Potential reduction in oxidative stress |
Propiedades
IUPAC Name |
1-(2,5-dimethoxy-4-methylphenyl)sulfonyl-2-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-11-9-14(20-4)15(10-13(11)19-3)21(17,18)16-8-6-5-7-12(16)2/h9-10,12H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCXJSPNJVXKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













